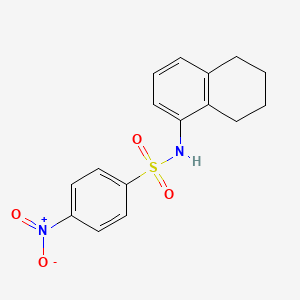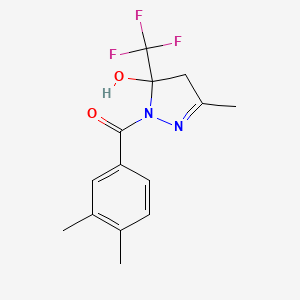
4-nitro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-nitro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzenesulfonamide is a complex organic compound that features a nitro group, a tetrahydronaphthalenyl group, and a benzenesulfonamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzenesulfonamide typically involves the reaction of 5,6,7,8-tetrahydronaphthalen-1-amine with 4-nitrobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-nitro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The tetrahydronaphthalenyl group can be oxidized to form naphthalene derivatives under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Various nucleophiles such as amines, alcohols, or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: 4-amino-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzenesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Oxidation: Naphthalene derivatives.
Applications De Recherche Scientifique
4-nitro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 4-nitro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzenesulfonamide depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets. The sulfonamide moiety can form hydrogen bonds with amino acid residues in proteins, enhancing binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Naphthalenamine, 5,6,7,8-tetrahydro-: This compound shares the tetrahydronaphthalenyl group but lacks the nitro and sulfonamide functionalities.
5,6,7,8-Tetrahydro-2-naphthol: Similar in structure but contains a hydroxyl group instead of the sulfonamide group.
Uniqueness
4-nitro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzenesulfonamide is unique due to the presence of both the nitro and sulfonamide groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in various fields, making it a versatile compound for research and industrial use.
Propriétés
IUPAC Name |
4-nitro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c19-18(20)13-8-10-14(11-9-13)23(21,22)17-16-7-3-5-12-4-1-2-6-15(12)16/h3,5,7-11,17H,1-2,4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTNUTAKNMMPJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(OXOLAN-2-YL)METHYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE](/img/structure/B4916190.png)
![N-{[2-(1-azepanylcarbonyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methyl}-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B4916192.png)


![5-ALLYL-3-(METHYLSULFANYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE](/img/structure/B4916209.png)
![2-(2,6-dichlorophenyl)-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4916212.png)
![N-({[3-chloro-2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B4916217.png)
![2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanyl-N-(1-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)acetamide](/img/structure/B4916235.png)

![3-chloro-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4916242.png)
![(5E)-5-[3-(benzyloxy)-4-methoxybenzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B4916248.png)
![N-[2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine](/img/structure/B4916262.png)
![4-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-2,2-dimethylmorpholine](/img/structure/B4916263.png)
![N'-(3-{[(2-METHOXYANILINO)CARBOTHIOYL]AMINO}-2,2-DIMETHYLPROPYL)-N-(2-METHOXYPHENYL)THIOUREA](/img/structure/B4916271.png)
